molecular formula C13H17N3 B2556762 4-(1,4-Diazepan-1-ylmethyl)benzonitrile CAS No. 199928-77-3

4-(1,4-Diazepan-1-ylmethyl)benzonitrile

Cat. No.: B2556762
CAS No.: 199928-77-3
M. Wt: 215.3
InChI Key: CKHPOEAVFDQAKD-UHFFFAOYSA-N
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Description

4-(1,4-Diazepan-1-ylmethyl)benzonitrile is an organic compound characterized by the presence of a diazepane ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-ylmethyl)benzonitrile typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.

    Attachment to Benzonitrile: The diazepane ring is then attached to the benzonitrile moiety via a nucleophilic substitution reaction. This involves the reaction of the diazepane with a benzonitrile derivative that has a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the nitrile group to an amine.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or acylated diazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,4-Diazepan-1-ylmethyl)benzonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of diazepane-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing diazepane rings are often explored for their activity as central nervous system agents, including potential anxiolytic or anticonvulsant properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or resins, where the diazepane ring imparts specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-ylmethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The diazepane ring can influence the binding affinity and selectivity of the compound for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile: Similar structure with a methyl group on the diazepane ring.

    4-(1,4-Diazepan-1-yl)benzonitrile: Lacks the methyl group on the diazepane ring.

Uniqueness

4-(1,4-Diazepan-1-ylmethyl)benzonitrile is unique due to the specific positioning of the diazepane ring and the benzonitrile moiety. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

4-(1,4-diazepan-1-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-10-12-2-4-13(5-3-12)11-16-8-1-6-15-7-9-16/h2-5,15H,1,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHPOEAVFDQAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of homopiperazine (9.2 g, 92 mmol, 2 equiv). in EtOH (115 mL) was added 1 M HCl-EtOH (92 mL) dropwise over 1 h. The suspension was heated to 70° C. for 1 h at which point a homogeneous solution of monohydrochloride salt was obtained. α-Bromo-p-tolunitrile (9.0 g, 46 mnmol, 1 equiv) was added and the reaction mixture was heated to reflux for 5 h. After cooling, the solvent was removed by rotary evaporation and the residue was partitioned between CH2Cl2 (100 mL) and 2N aqueous KOH (100 mL). The aqueous layer was extracted with CH2Cl2 (5×50 mL) and the combined organic phase was washed with saturated aqueous NaCl (1×150 mL) and dried (MgSO4). Chromatography (SiO2, 4×20 cm, 20% CH3OH —5% Et3N—CH2Cl2) afforded the desired monoalkylated material (6.78 g, 10.1 g theoretical, 67%) as an amber oil.
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9.2 g
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9 g
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HCl EtOH
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92 mL
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115 mL
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